molecular formula C22H14Cl2N2OS2 B11672064 (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11672064
M. Wt: 457.4 g/mol
InChI Key: COVBXPPJTPOLAY-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl and sulfanylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a thiazolidinone derivative with chlorophenyl and sulfanylphenyl reagents in the presence of a suitable catalyst. The reaction conditions may include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

The compound (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, particularly in the fields of anticancer and antimicrobial activities, as well as its synthesis and structural characteristics.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Thiazole derivatives have been shown to inhibit specific cancer cell proliferation pathways by targeting DNA synthesis and repair mechanisms.
  • Case Study : One study demonstrated that related thiazole compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, suggesting strong potential for further development as anticancer agents.

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties:

  • Mechanism of Action : The presence of sulfur in the thiazole structure may enhance membrane permeability and disrupt bacterial cell wall synthesis.
  • Case Study : In vitro tests showed that related compounds effectively inhibited several bacterial strains, indicating their potential use as antibiotics.

Data Summary from Case Studies

The following table summarizes key findings from various studies on related compounds:

Study FocusCompound TestedFindings
Anticancer EfficacyThiazole Derivative AIC50 values between 1.61 µg/mL and 1.98 µg/mL against cancer cell lines
Antimicrobial EffectsThiazole Derivative BEffective inhibition against multiple bacterial strains

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with different substituents.

    Chlorophenyl Compounds: Compounds containing chlorophenyl groups with similar biological activities.

    Sulfanylphenyl Compounds: Compounds with sulfanylphenyl groups that exhibit comparable chemical properties.

Uniqueness

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of chlorophenyl and sulfanylphenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

The compound (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral effects. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.

  • Molecular Formula : C18H14ClN3OS
  • Molecular Weight : 357.84 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth.

  • Mechanism of Action :
    • Inhibition of cell cycle progression.
    • Induction of apoptosis in cancer cells.
    • Targeting specific signaling pathways associated with cancer cell survival.
  • Case Studies :
    • A study demonstrated that similar thiazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines including breast and lung cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains.

  • Antibacterial Effects :
    • Exhibited activity against both Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentrations (MICs) have been reported in studies, suggesting its potential as an antibacterial agent .
  • Antifungal Properties :
    • The compound has demonstrated antifungal activity against Candida species, which is critical for developing treatments for fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Modifications to the thiazole ring or substituents can enhance or reduce their biological efficacy.

Structural FeatureEffect on Activity
Chlorine SubstituentsIncreased potency against cancer cells
Sulfanyl GroupEnhanced antibacterial properties
Aniline MoietyContributes to overall biological activity

Research Findings

Recent studies have focused on synthesizing new thiazole derivatives to explore their biological activities further. For instance:

  • A study highlighted the synthesis of novel thiazolidinone derivatives that exhibited promising anticancer and antimicrobial activities .
  • Another research effort investigated the SAR of thiazole compounds, revealing that specific modifications could significantly enhance their efficacy against targeted diseases .

Properties

Molecular Formula

C22H14Cl2N2OS2

Molecular Weight

457.4 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H14Cl2N2OS2/c23-15-9-11-16(12-10-15)28-19-8-4-1-5-14(19)13-20-21(27)26-22(29-20)25-18-7-3-2-6-17(18)24/h1-13H,(H,25,26,27)/b20-13+

InChI Key

COVBXPPJTPOLAY-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.